molecular formula C14H16ClNS B14449513 1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride CAS No. 77148-85-7

1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride

Cat. No.: B14449513
CAS No.: 77148-85-7
M. Wt: 265.8 g/mol
InChI Key: VZIOEBGWHGFREG-UHFFFAOYSA-M
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Description

1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride is a chemical compound with a complex structure that includes a pyridinium ion, a methyl group, and a sulfanyl group attached to a benzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride typically involves the reaction of 1-methylpyridinium chloride with 3-methylbenzyl mercaptan under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridinium ion can be reduced to form the corresponding pyridine derivative.

    Substitution: The methyl and benzyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted pyridinium or benzyl derivatives.

Scientific Research Applications

1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The pyridinium ion can interact with nucleophilic sites in biological molecules, while the sulfanyl group can undergo redox reactions, affecting cellular processes. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride
  • 1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride
  • 1-Methyl-2-{[(3-chlorophenyl)methyl]sulfanyl}pyridin-1-ium chloride

Uniqueness

1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride is unique due to the specific positioning of the methyl and sulfanyl groups, which influence its chemical reactivity and biological activity. The compound’s structure allows for specific interactions with molecular targets, making it distinct from other similar compounds.

Properties

CAS No.

77148-85-7

Molecular Formula

C14H16ClNS

Molecular Weight

265.8 g/mol

IUPAC Name

1-methyl-2-[(3-methylphenyl)methylsulfanyl]pyridin-1-ium;chloride

InChI

InChI=1S/C14H16NS.ClH/c1-12-6-5-7-13(10-12)11-16-14-8-3-4-9-15(14)2;/h3-10H,11H2,1-2H3;1H/q+1;/p-1

InChI Key

VZIOEBGWHGFREG-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC=C1)CSC2=CC=CC=[N+]2C.[Cl-]

Origin of Product

United States

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